molecular formula C13H7Cl2FO B3025056 3,4'-Dichloro-3'-fluorobenzophenone CAS No. 951890-54-3

3,4'-Dichloro-3'-fluorobenzophenone

Cat. No. B3025056
CAS RN: 951890-54-3
M. Wt: 269.09 g/mol
InChI Key: WXNJVBQSQNALGT-UHFFFAOYSA-N
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Description

3,4’-Dichloro-3’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO . It has a molecular weight of 269.1 .


Molecular Structure Analysis

The molecular structure of 3,4’-Dichloro-3’-fluorobenzophenone consists of a benzophenone core with chlorine and fluorine substituents . The exact structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The boiling point of 3,4’-Dichloro-3’-fluorobenzophenone is predicted to be 387.0±42.0 °C . Its density is predicted to be 1.375±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Polymers : 3,4'-Dichloro-3'-fluorobenzophenone is utilized in the synthesis of multiblock copolymers like sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes. These polymers form flexible transparent films with potential applications in water absorption and proton conductivity (Ghassemi, Ndip, & McGrath, 2004).

  • Spectral Analysis and Quantum Chemical Studies : The compound aids in the spectral analysis and quantum chemical studies of molecular geometry and chemical reactivity, as seen in studies of compounds like 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one (Satheeshkumar et al., 2017).

  • Anaerobic Transformation in Environmental Studies : This chemical is used as an analogue in studies on the anaerobic transformation of phenol to benzoate, providing insights into environmental processes and degradation pathways (Genthner, Townsend, & Chapman, 1989).

  • Antibacterial Agent Synthesis : It plays a role in synthesizing new fluorine-containing thiadiazolotriazinones, which are investigated for their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

  • Vibrational Spectroscopy : 3,4'-Dichloro-3'-fluorobenzophenone is analyzed for its vibrational spectroscopy, contributing to the understanding of molecular structures and thermodynamic properties, important in the field of material science (Chaitanya et al., 2011).

  • Photoreaction Mechanisms : It is also used in studies exploring the photoelectrochemical reaction mechanisms of benzophenone and its derivatives, which is significant in photochemistry and solar energy research (Leslie, Compton, & Silk, 1997).

  • Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of bioactive compounds like Ro41-0960 for potential use in PET studies, highlighting its application in medical imaging and diagnostics (Ding, Sugano, Koomen, & Aggarwal, 1997).

  • Biodegradation Studies : Research on the biodegradation of diphenyl ether and its derivatives, including 3,4'-Dichloro-3'-fluorobenzophenone, has implications for understanding environmental pollution and remediation processes (Schmidt et al., 1992).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNJVBQSQNALGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215536
Record name Methanone, (4-chloro-3-fluorophenyl)(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dichloro-3'-fluorobenzophenone

CAS RN

951890-54-3
Record name Methanone, (4-chloro-3-fluorophenyl)(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-chloro-3-fluorophenyl)(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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